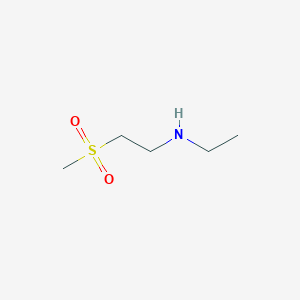

乙基(2-甲磺酰乙基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

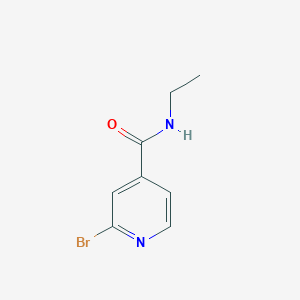

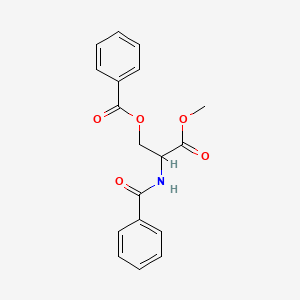

The synthesis of amines like Ethyl(2-methanesulfonylethyl)amine can be achieved through various methods. One such method involves the use of thiophene as a raw material, intermediate 2-thiophene ethanol is prepared first, and then the 2-thiophene ethylamine is obtained through pressurization and ammonolysis . Another method involves the Leuckart reaction, a process commonly known for its use in the reductive amination of aldehydes and ketones .Molecular Structure Analysis

The nitrogen atom in most amines, including Ethyl(2-methanesulfonylethyl)amine, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis

Amines undergo various chemical reactions. For instance, they can be alkylated by an SN2 reaction with alkyl halides . The product of the reaction is an ammonium salt where the negative counter-ion is the halogen of the alkyl halide .Physical And Chemical Properties Analysis

Amines have the ability to accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . This property is also likely to be exhibited by Ethyl(2-methanesulfonylethyl)amine.科学研究应用

Catalytic Amidations

Ethyl(2-methanesulfonylethyl)amine plays a significant role in catalytic amidations . This process is crucial for synthesizing amides, which are prevalent in biological systems and various chemical fields such as polymers, materials, and natural products . The compound can act as a catalyst or intermediate in the formation of amide bonds from amines and carboxylic acids or esters, aligning with green chemistry principles by being more atom economic, safe, and practical .

Medicinal Chemistry

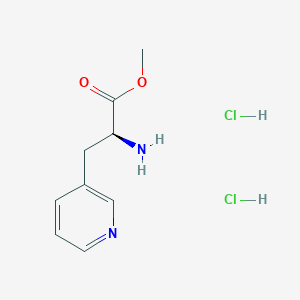

In medicinal chemistry, Ethyl(2-methanesulfonylethyl)amine derivatives are explored for their potential as medicinal chemistry hits and screening compounds . These derivatives can serve as ligands for various therapeutic targets, including adrenoceptors, carbonic anhydrase, dopamine receptors, and others. The compound’s flexibility allows for the creation of bioactive molecules that can interact with these targets .

Synthesis of 2-Aminopyrimidine Derivatives

The compound is used in the synthesis of 2-aminopyrimidine derivatives , which have applications in antitrypanosomal activities . These derivatives are prepared from acyclic starting materials and undergo several steps, including ring closure and oxidation to methylsulfonyl compounds, where Ethyl(2-methanesulfonylethyl)amine can be involved as a reagent or catalyst .

作用机制

安全和危害

Ethyl(2-methanesulfonylethyl)amine is a chemical compound that should be handled with care. It is highly flammable and harmful if swallowed . It may cause severe skin burns and eye damage, respiratory irritation, and may cause drowsiness or dizziness . It is toxic in contact with skin or if inhaled .

未来方向

The efficient synthesis of amines from bio-based furanic oxygenates has received extensive attention in recent years . This includes drugs affecting the central nervous system, cardiovascular system, and gastrointestinal tract; anticancer drugs, antibiotics, antiviral and antifungal drugs; drugs affecting anxiety; convulsant, biotic, and HIV drugs; and antidiabetic drugs . Therefore, this supports the development of the Leuckart-type preparation of nitrogenous compounds, as well as their advancement in other areas of human development .

属性

IUPAC Name |

N-ethyl-2-methylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-6-4-5-9(2,7)8/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINVIBZCXWVCAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)